pKₐ Shift of +0.73 Units Relative to Tetrahydrofuran-2-carboxylic Acid Modulates Ionisation State at Physiological pH
The predicted pKₐ of tetrahydrofuran-3-carboxylic acid is 4.33 ± 0.20, compared with 3.60 ± 0.20 for tetrahydrofuran-2-carboxylic acid . At pH 7.4, this difference results in an ionised fraction of >99.9 % for both acids, but the 3-isomer retains a marginally higher neutral fraction at mildly acidic compartments (e.g., pH 5.5–6.5 in endosomes or tumour microenvironments), which can influence passive membrane permeability [1].
| Evidence Dimension | Acid dissociation constant (pKₐ) |
|---|---|
| Target Compound Data | pKₐ = 4.33 ± 0.20 (predicted) |
| Comparator Or Baseline | Tetrahydrofuran-2-carboxylic acid; pKₐ = 3.60 ± 0.20 (predicted) |
| Quantified Difference | ΔpKₐ = +0.73 |
| Conditions | Predicted values (ACD/Labs or analogous software); experimental validation pending |
Why This Matters
Procurement of the correct isomer ensures the intended ionisation-dependent solubility and passive permeability profile in early drug-discovery assays.
- [1] Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. 2nd ed.; Wiley: Hoboken, 2012; Chapter 3. View Source
